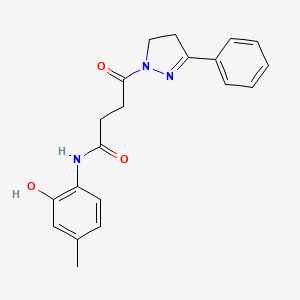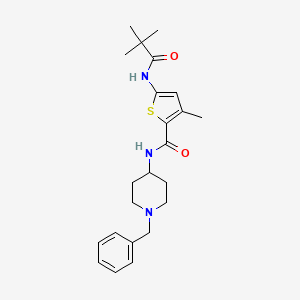![molecular formula C16H17N3O2 B7463313 1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7463313.png)
1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide, commonly known as MMPP, is a synthetic compound that has been widely studied for its potential applications in scientific research. MMPP belongs to the class of pyrrole-2-carboxamide compounds, which have been shown to exhibit a variety of biological activities. In
Mecanismo De Acción
The mechanism of action of MMPP is thought to be related to its interaction with the dopamine transporter. MMPP binds to the dopamine transporter and inhibits its function, leading to an increase in dopamine levels in the brain. This increase in dopamine levels may have therapeutic implications for disorders such as Parkinson's disease and ADHD.
Biochemical and Physiological Effects:
MMPP has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of the dopamine transporter, MMPP has been shown to alter the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems. MMPP has also been shown to exhibit cytotoxic effects against cancer cells, as mentioned previously.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MMPP in lab experiments is its high affinity for the dopamine transporter, making it a useful tool for studying the function of this transporter. However, one limitation of using MMPP is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving MMPP. One area of research could be the development of new drugs targeting the dopamine transporter based on the structure of MMPP. Another area of research could be the investigation of the cytotoxic effects of MMPP against cancer cells, with the goal of developing new cancer treatments. Additionally, further research could be conducted to better understand the mechanism of action of MMPP and its effects on neurotransmitter systems.
Métodos De Síntesis
MMPP can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis begins with the reaction of 2-bromo-1-methylpyrrole with 2-oxo-1-pyrrolidineacetamide in the presence of a palladium catalyst to form the intermediate compound 1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrrole-2-carboxamide. This intermediate is then subjected to a second reaction with sodium hydride and methyl iodide to produce the final product, 1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide.
Aplicaciones Científicas De Investigación
MMPP has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and cancer research. In neuroscience, MMPP has been shown to act as a potent inhibitor of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This inhibition can lead to an increase in dopamine levels, which may have therapeutic implications for disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
In pharmacology, MMPP has been studied for its potential as a lead compound for the development of new drugs targeting the dopamine transporter. MMPP has been shown to have a high affinity for the dopamine transporter, making it a promising candidate for drug development.
In cancer research, MMPP has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This cytotoxicity is thought to be due to the ability of MMPP to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-18-10-4-8-14(18)16(21)17-12-6-2-3-7-13(12)19-11-5-9-15(19)20/h2-4,6-8,10H,5,9,11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIPHXOJTZCHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2=CC=CC=C2N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3-chloroanilino)-1-oxopropan-2-yl]-2-methyl-1-methylsulfonyl-N-propyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7463241.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide](/img/structure/B7463249.png)

![1-Methyl-4-(4-methylphenoxy)pyrazolo[3,4-d]pyrimidine](/img/structure/B7463261.png)
![1-Methyl-4-phenoxypyrazolo[3,4-d]pyrimidine](/img/structure/B7463263.png)
![N-[3-(2,6-dimethylmorpholin-4-yl)-1-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B7463274.png)


![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463305.png)
![2-[4-(1-benzothiophen-3-ylmethyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B7463314.png)
![2-[[11-(3,4-dimethylphenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7463315.png)
![N-[2-(2-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7463330.png)
![Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate](/img/structure/B7463331.png)